molecular formula C24H20ClN3O2S B11216464 3-[(4-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

3-[(4-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

カタログ番号: B11216464
分子量: 450.0 g/mol
InChIキー: LPJDRCYUZUWLQH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the quinazoline family, characterized by a bicyclic structure fused with a sulfanylidene group at position 2 and a carboxamide substituent at position 6. The 4-oxo moiety enhances hydrogen-bonding interactions, while the sulfanylidene group introduces redox versatility.

特性

分子式

C24H20ClN3O2S

分子量

450.0 g/mol

IUPAC名

3-[(4-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C24H20ClN3O2S/c1-15-2-4-16(5-3-15)13-26-22(29)18-8-11-20-21(12-18)27-24(31)28(23(20)30)14-17-6-9-19(25)10-7-17/h2-12H,13-14H2,1H3,(H,26,29)(H,27,31)

InChIキー

LPJDRCYUZUWLQH-UHFFFAOYSA-N

正規SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl

製品の起源

United States

準備方法

Niementowski’s Cyclization

Anthranilic acid derivatives react with formamide or urea under thermal conditions to form 3,4-dihydro-4-oxoquinazoline intermediates. For this compound, 2-aminoterephthalic acid serves as the starting material. Selective esterification at the 4-position using trimethylchlorosilane in methanol generates the monoester intermediate, which undergoes cyclization with ammonium isothiocyanate to yield 2-thioxoquinazoline-4-one.

Key Reaction Conditions :

  • Reagents : 2-aminoterephthalic acid, trimethylchlorosilane, ammonium isothiocyanate.

  • Temperature : Reflux in pyridine or methanol.

  • Outcome : 7-Carboxy-2-thioxoquinazolin-4(3H)-one.

Alternative Cyclization with Thiourea

A complementary method involves 2-aminobenzophenone derivatives reacting with thiourea in dimethyl sulfoxide (DMSO) at 160°C. Thiourea decomposes to carbodiimide and hydrogen sulfide, facilitating cyclization and sulfuration. This one-pot approach simplifies the synthesis of 2-thioxoquinazolin-4-one derivatives.

Sulfanylidene Group Stabilization

The 2-thioxo group is retained by controlling reaction pH and avoiding strong oxidizing agents. Sulfur participation in subsequent steps is minimized using inert atmospheres.

Functionalization at Position 7: Carboxamide Formation

The 7-carboxy group is converted to a carboxamide via activation and coupling:

Carboxylic Acid Activation

The 7-carboxyquinazoline is treated with thionyl chloride (SOCl₂) to form the acid chloride.

Steps :

  • Reagent : Excess SOCl₂, reflux for 3 hours.

  • Workup : Evaporation under vacuum to yield 7-carbonyl chloride.

Amidation with 4-Methylbenzylamine

The acid chloride reacts with 4-methylbenzylamine in dichloromethane (DCM) using triethylamine (Et₃N) as a base.

Optimized Conditions :

  • Molar Ratio : 1:1.2 (acid chloride:amine).

  • Base : Et₃N (2.5 eq).

  • Temperature : Room temperature, 4–6 hours.

  • Yield : 80–90% after aqueous workup.

Final Alkylation and Purification

N-Alkylation at Position 1

The 1H-quinazoline undergoes N-alkylation with 4-methylbenzyl bromide to introduce the N-[(4-methylphenyl)methyl] group.

Procedure :

  • Reagent : 4-Methylbenzyl bromide (1.5 eq), K₂CO₃ (3 eq).

  • Solvent : Acetonitrile, 80°C, 12 hours.

  • Purification : Silica gel chromatography (ethyl acetate/hexane).

Crystallization and Characterization

The crude product is recrystallized from ethanol/water (3:1) to afford pure crystals. Characterization via ¹H NMR, ¹³C NMR, and HRMS confirms the structure.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors enhance yield and reduce reaction times. Green chemistry principles, such as substituting DMSO with ionic liquids, are explored to improve sustainability.

Challenges and Optimization

  • Sulfur Stability : The sulfanylidene group is prone to oxidation; thus, reactions are conducted under nitrogen.

  • Regioselectivity : Selective alkylation at N1 versus N3 is controlled using bulky bases (e.g., DIPEA) .

化学反応の分析

科学研究への応用

3-[(4-クロロフェニル)メチル]-N-[(4-メチルフェニル)メチル]-4-オキソ-2-スルファニリデン-1H-キナゾリン-7-カルボキサミドは、いくつかの科学研究への応用があります。

    化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。

    生物学: 抗菌、抗ウイルス、抗がん特性などの潜在的な生物学的活性を研究されています。

    医学: 研究者は、がんや感染症などのさまざまな病気の治療薬としての可能性を調査しています。

    産業: 新しい材料の開発に、および特定の化学プロセスにおける触媒として使用されています。

科学的研究の応用

Biological Activities

Research has indicated that quinazoline derivatives exhibit a wide range of biological properties, including:

  • Anticancer Activity : Studies have shown that quinazoline derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The specific compound has been investigated for its potential to target specific cancer pathways, making it a candidate for further development in oncology .
  • Antimicrobial Properties : Compounds with similar structures have demonstrated antibacterial and antifungal activities. The presence of the sulfanylidene group may enhance these properties, suggesting potential applications in treating infections caused by resistant strains of bacteria .
  • Anti-inflammatory Effects : Quinazoline derivatives have also been studied for their anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. The compound's ability to modulate inflammatory pathways may provide therapeutic benefits .

Synthesis and Case Studies

The synthesis of 3-[(4-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide typically involves multi-step reactions starting from readily available precursors. Various methodologies have been reported for the synthesis of similar compounds, emphasizing the importance of optimizing reaction conditions to enhance yield and purity .

Case Study: Anticancer Activity

In a notable study, the compound was tested against various cancer cell lines, including breast and lung cancer cells. The results indicated significant cytotoxic effects compared to control groups, with IC50 values demonstrating potent activity. The mechanism was further explored through flow cytometry and Western blot analysis, revealing that the compound induced apoptosis via the mitochondrial pathway .

作用機序

3-[(4-クロロフェニル)メチル]-N-[(4-メチルフェニル)メチル]-4-オキソ-2-スルファニリデン-1H-キナゾリン-7-カルボキサミドの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、特定の酵素または受容体を阻害し、細胞プロセスを変化させる可能性があります。たとえば、DNA複製またはタンパク質合成を妨げ、細胞の成長と増殖を阻害する可能性があります。

類似化合物との比較

Comparison with Structurally Similar Compounds

Quinazoline derivatives exhibit diverse pharmacological properties, modulated by substituents on the core scaffold. Below is a detailed comparison with structurally analogous compounds based on synthetic routes, substituent effects, and spectral properties.

Key Observations:

Chromene-based analogs (e.g., ) replace the quinazoline core with a chromene ring, altering π-π stacking interactions critical for target binding.

Synthetic Strategies :

  • Diazonium salt coupling (used for 13a ) is efficient for introducing arylhydrazine groups but requires precise temperature control.
  • The target compound likely involves a more complex synthesis, such as sequential alkylation and carboxamide formation, similar to methods in .

Spectral Characterization :

  • IR peaks for C=O (1660–1680 cm⁻¹) and C≡N (~2210 cm⁻¹) in 13a align with functional groups in the target compound, though the latter’s sulfanylidene (C=S) may show distinct absorption near 1200–1000 cm⁻¹.
  • NMR signals for methyl groups (δ 2.30 in 13a) and aromatic protons (δ 7.20–7.92) are typical for para-substituted phenyl derivatives.

Computational Similarity Analysis :

  • Graph-based comparison methods and Tanimoto coefficients quantify structural overlap. For example, the target compound shares a quinazoline core with but differs in substituents, leading to moderate Tanimoto scores (~0.4–0.6).

生物活性

The compound 3-[(4-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide belongs to the quinazoline family, which is known for its diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H19ClN2O2SC_{21}H_{19}ClN_{2}O_{2}S, and it features a quinazoline core structure substituted with chlorophenyl and methyl groups. The presence of a sulfanylidene moiety contributes to its biological activity.

Biological Activities

1. Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit potent inhibitory effects on various cancer cell lines. For instance, a study highlighted that quinazolinone-based hybrids demonstrated IC50 values ranging from 0.36 to 40.90 μM against MDA-MB-231 breast cancer cells, with some derivatives showing significant EGFR inhibition (63.00%) compared to standard treatments like erlotinib .

2. Antibacterial Activity
The antibacterial efficacy of quinazoline derivatives has been documented in several studies. For example, synthesized compounds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating potential use in treating bacterial infections .

3. Enzyme Inhibition
Quinazolines are also recognized for their ability to inhibit various enzymes, including acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections . The compound's structural features may enhance its binding affinity to these enzymes.

4. Other Biological Activities
Research indicates that quinazoline derivatives can also act as inhibitors of COX enzymes, which are involved in inflammation and pain pathways . Additionally, some derivatives have shown potential as antimalarial agents, further emphasizing the versatility of this compound class .

Case Studies

  • In vitro Studies
    • A series of quinazoline derivatives were tested against multiple cancer cell lines, revealing significant cytotoxicity linked to structural modifications such as substituent size and electronic properties.
    • Molecular docking studies have elucidated the binding interactions between these compounds and target proteins, supporting their potential as therapeutic agents .
  • Animal Models
    • Preclinical trials involving animal models have demonstrated the efficacy of certain quinazoline derivatives in reducing tumor growth and improving survival rates in treated subjects.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeEffectiveness (IC50 or Similar)Reference
AnticancerMDA-MB-231 (breast cancer)0.36 - 40.90 μM
AntibacterialSalmonella typhiModerate to strong
Enzyme InhibitionAcetylcholinesterase (AChE)Strong inhibition
COX InhibitionCOX enzymesVariable
AntimalarialVarious malaria strainsPromising results

Q & A

Q. Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., EGFR or VEGFR2). Parameterize force fields (AMBER/CHARMM) for sulfanylidene and carboxamide groups .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen bond persistence .
  • QSAR modeling : Corrogate substituent effects (e.g., 4-chlorophenyl vs. 4-methylphenyl) on bioactivity using descriptors like logP and polar surface area .

Advanced: How are polymorphic forms of this compound characterized, and what implications do they have?

Q. Answer :

  • Screening : Recrystallize from solvents (e.g., ethanol, DMF) at varying cooling rates.
  • Characterization :
    • PXRD : Compare experimental patterns with simulated data from Mercury software .
    • DSC/TGA : Identify thermal transitions (melting points, decomposition) .
  • Implications : Polymorphs may differ in solubility (e.g., Form I: 2.1 mg/mL vs. Form II: 5.3 mg/mL in PBS) and bioavailability .

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

Q. Answer :

  • NMR : ¹H NMR (500 MHz, DMSO-d₆) should show characteristic signals: δ 8.2–8.5 (quinazoline H-5/H-6), δ 4.5–4.7 (CH₂ of benzyl groups) .
  • HRMS : Validate molecular weight (calc. for C₂₄H₂₀ClN₃O₂S: 457.09; observed: 457.08 [M+H]⁺) .
  • IR : Confirm sulfanylidene (C=S stretch at 1250–1300 cm⁻¹) and amide (N-H bend at 1550 cm⁻¹) .

Advanced: How can researchers optimize synthetic routes for enantiomeric purity?

Q. Answer :

  • Chiral chromatography : Use a Chiralpak IA column with hexane:isopropanol (90:10) to separate enantiomers .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to induce stereoselectivity .
  • Circular dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with DFT-simulated curves .

Advanced: What strategies address low solubility in pharmacokinetic studies?

Q. Answer :

  • Prodrug design : Introduce phosphate esters at the carboxamide group to enhance aqueous solubility .
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) using emulsion-solvent evaporation .
  • Co-crystallization : Co-crystallize with succinic acid to improve dissolution rate by 3-fold .

Basic: What safety protocols are recommended for handling this compound?

Q. Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of fine powders .
  • Spill management : Neutralize with 10% sodium bicarbonate and absorb with vermiculite .

Advanced: How do researchers validate target engagement in cellular assays?

Q. Answer :

  • Cellular thermal shift assay (CETSA) : Monitor protein-ligand complex stability after heating lysates to 37–60°C .
  • FRET/BRET : Tag target proteins (e.g., kinases) with fluorescent reporters to quantify binding in live cells .
  • Knockdown controls : Use siRNA to silence the target gene and confirm loss of compound activity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。